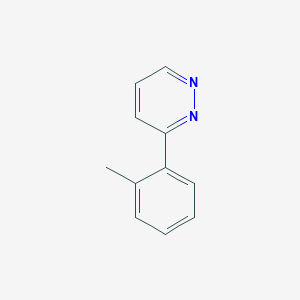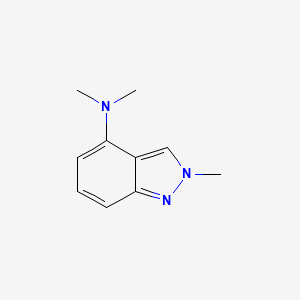![molecular formula C23H30O2 B14196866 3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920270-35-5](/img/structure/B14196866.png)
3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two connected phenyl rings, which provide a stable aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid typically involves several steps, starting with the formation of the biphenyl core One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylate salts, carbon dioxide.
Reduction: Alcohols, aldehydes.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the biphenyl compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The biphenyl core provides a rigid and planar structure that can intercalate with DNA or interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound with two connected phenyl rings.
3,4-Dimethylbiphenyl: A similar compound with methyl groups at different positions on the biphenyl core.
4-Octylbiphenyl: A compound with an octyl group attached to the biphenyl core.
Uniqueness
3,5-Dimethyl-4’-octyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both methyl and octyl groups enhances its hydrophobicity, while the carboxylic acid group provides a site for further chemical modifications. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
920270-35-5 |
|---|---|
Molekularformel |
C23H30O2 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
2,6-dimethyl-4-(4-octylphenyl)benzoic acid |
InChI |
InChI=1S/C23H30O2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)21-15-17(2)22(23(24)25)18(3)16-21/h11-16H,4-10H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
KVEHMTQQAMYNOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)


![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)

![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)


![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
